L-erythro-Ritalinic acid (also referred to as ritalinic acid in some publications when discussing the enantiomer specifically) is a metabolite of methylphenidate, a psychoactive drug primarily known for its use in treating attention deficit hyperactivity disorder (ADHD). While methylphenidate possesses pharmacological activity, L-erythro-ritalinic acid exhibits significantly less potency in comparison [, , ]. Its presence in biological samples is often used as a marker for methylphenidate administration in research settings [, ].
L-erythro-Ritalinic Acid is derived from the hydrolysis of methylphenidate, which occurs predominantly in the liver through enzymatic action. The primary enzyme involved in this metabolic conversion is carboxylesterase 1 (CES1), which facilitates the cleavage of the ester bond in methylphenidate, leading to the formation of L-erythro-Ritalinic Acid as a major product .
In terms of chemical classification, L-erythro-Ritalinic Acid belongs to the category of substituted phenethylamines. It is classified as a metabolite and is recognized for its structural similarity to other compounds such as D-threo-Ritalinic Acid and various analogs of methylphenidate. Its unique stereochemistry distinguishes it from other metabolites, influencing its detection and analysis in biological samples .
The synthesis of L-erythro-Ritalinic Acid can be achieved primarily through enzymatic hydrolysis of methylphenidate. This process involves the following steps:
In industrial settings, large-scale hydrolysis reactors are employed to facilitate this enzymatic reaction. Key parameters such as temperature, pH, and enzyme concentration are meticulously controlled to ensure efficient conversion of methylphenidate into L-erythro-Ritalinic Acid. The yield can vary based on these conditions but is generally optimized for high purity .
L-erythro-Ritalinic Acid has the molecular formula and a molar mass of approximately 219.284 g/mol. Its structure features a phenethylamine backbone with a carboxylic acid functional group .
The stereochemical configuration is critical for its biological activity and interaction with metabolic pathways .
L-erythro-Ritalinic Acid primarily undergoes hydrolysis reactions. Due to its stable structure, it does not participate significantly in oxidation or reduction reactions.
The hydrolysis reaction converting methylphenidate to L-erythro-Ritalinic Acid is catalyzed by carboxylesterase enzymes under physiological conditions, producing L-erythro-Ritalinic Acid as the major product without significant by-products .
L-erythro-Ritalinic Acid functions mainly as a metabolite rather than an active pharmacological agent. It is produced through the hepatic metabolism of methylphenidate via hydrolysis.
The pharmacokinetics of L-erythro-Ritalinic Acid are closely tied to those of methylphenidate. Following oral administration, methylphenidate is rapidly metabolized by CES1 into this compound, which plays a role in the drug's elimination from the body .
L-erythro-Ritalinic Acid appears as a white crystalline solid under standard conditions. Its melting point and solubility characteristics are significant for analytical purposes.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature variations. Its solubility in water and organic solvents makes it suitable for various analytical techniques .
L-erythro-Ritalinic Acid serves multiple roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4